Product packaging for 2,6,7-Trimethylnonane(Cat. No.:CAS No. 62184-16-1)

2,6,7-Trimethylnonane

Cat. No.: B14546907
CAS No.: 62184-16-1
M. Wt: 170.33 g/mol
InChI Key: PGLYQCHTCUBASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Branched Alkanes in Contemporary Chemical Science

Branched alkanes, a class of saturated hydrocarbons characterized by a non-linear carbon chain, are of paramount importance in modern chemical science. nih.gov Their structural isomerism, where molecules share the same molecular formula but differ in their atomic arrangement, leads to distinct physical and chemical properties. worktribe.com This structural diversity is crucial in various industrial sectors. For instance, the degree of branching in alkanes significantly influences the octane (B31449) rating of gasoline, with more highly branched isomers generally exhibiting better anti-knock characteristics. Furthermore, branched alkanes are key components in the formulation of lubricants and specialty fuels, where their viscosity and cold-flow properties are critical.

The study of branched alkanes also extends into the realm of environmental science and geochemistry. As components of crude oil and petroleum products, their distribution and abundance can serve as biomarkers, providing insights into the origin and thermal history of geological formations. epa.gov Moreover, understanding the biodegradation pathways of these compounds is essential for assessing the environmental impact of hydrocarbon spills. concawe.eu

Research Landscape of Complex Hydrocarbon Molecules

The investigation of complex hydrocarbon molecules, including highly branched alkanes and cycloalkanes, is a dynamic and evolving field. Researchers are continually developing sophisticated analytical techniques, such as multidimensional gas chromatography and mass spectrometry, to separate and identify individual isomers within complex mixtures like petroleum fractions. nih.gov This capability is crucial for understanding the intricate composition of fuels and for elucidating the mechanisms of chemical reactions involving these molecules.

In recent years, there has been a growing interest in the biological activities of complex hydrocarbons. For example, certain volatile organic compounds (VOCs), including various trimethylated alkanes, have been identified as potential biomarkers for diagnosing diseases through breath analysis. nih.govumich.edu Research in this area seeks to correlate the presence and concentration of specific hydrocarbons with particular pathological conditions. ebi.ac.uk

Academic Objectives and Scope for 2,6,7-Trimethylnonane Investigations

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, the academic objectives for its investigation can be inferred from studies on its isomers and related compounds. A primary objective would be the complete characterization of its physicochemical properties. Although some properties have been computed, experimental data remains valuable for validating theoretical models.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on computed data from chemical databases. nih.gov

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62184-16-1
Computed XLogP3-AA 5.8
Computed Topological Polar Surface Area 0 Ų
Computed Heavy Atom Count 12

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of organic compounds. For this compound, various spectral data are available in public repositories. nih.gov

Spectroscopic TechniqueData Availability
¹³C NMR Spectra Available
Infrared (IR) Spectra Available
Raman Spectra Available

Research on Related Isomers

While detailed research on this compound is not abundant, studies on its isomers provide valuable insights into the potential areas of its scientific significance. For instance, research into the biodegradation of aviation fuels has examined related compounds like 2,6,7-trimethyldecane. Such studies are crucial for understanding the environmental fate of fuel components.

In the field of medical diagnostics, various trimethylated alkanes have been investigated as potential biomarkers in exhaled breath for conditions like asthma. umich.edu For example, 2,5,9-trimethyldecane (B1616369) and 2,4,6-trimethyldecane (B1212305) have been identified in such studies. umich.edu This suggests a potential avenue for future research into the biological relevance of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14546907 2,6,7-Trimethylnonane CAS No. 62184-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-16-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,6,7-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-11(4)12(5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

PGLYQCHTCUBASV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCCC(C)C

Origin of Product

United States

Advanced Analytical Methodologies for 2,6,7 Trimethylnonane Detection and Quantification

High-Resolution Chromatographic Separation Techniques

High-resolution gas chromatography is fundamental for the separation of 2,6,7-trimethylnonane from its isomers and other hydrocarbons in complex matrices. The choice of chromatographic technique is critical for achieving the necessary resolution for unambiguous identification.

Gas Chromatography (GC) for Isomer Discrimination

Single-dimensional gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds, including branched alkanes like this compound. The separation in GC is based on the partitioning of analytes between a stationary phase and a mobile phase (a carrier gas). The retention time of a compound is influenced by its volatility and its interaction with the stationary phase. For closely related isomers, such as the various trimethylnonanes, achieving baseline separation can be challenging and is highly dependent on the choice of the GC column's stationary phase.

The use of retention indices (RI) is a valuable tool for the identification of compounds in GC. Retention indices normalize the retention times to those of a series of n-alkanes, making the data more reproducible across different instruments and analytical conditions. While specific experimental retention indices for this compound are not widely published, they can be predicted or determined experimentally by running a sample containing the compound along with a series of n-alkanes.

Table 1: Predicted Retention Indices for this compound on Different Stationary Phases

Stationary PhasePredicted Retention Index (RI)
Non-polar (e.g., DB-1, HP-5ms)1150 - 1200
Semi-polar (e.g., DB-17)1200 - 1250
Polar (e.g., DB-WAX)1250 - 1300

Note: These are predicted ranges based on the general elution behavior of branched alkanes. Actual values may vary depending on the specific analytical conditions.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For highly complex samples such as petroleum fractions or environmental extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to single-dimensional GC. nih.gov In GC×GC, two columns with different stationary phases (e.g., a non-polar column in the first dimension and a semi-polar or polar column in the second dimension) are coupled. nih.gov This arrangement allows for the separation of compounds based on two independent properties, typically volatility and polarity.

The resulting data from a GC×GC analysis is a two-dimensional chromatogram where structurally related compounds, such as different classes of hydrocarbons (e.g., n-alkanes, branched alkanes, cycloalkanes, and aromatics), elute in distinct regions of the plot. This structured elution pattern greatly facilitates the identification of compound classes and individual isomers. nih.gov For instance, in the analysis of diesel fuel, GC×GC can resolve thousands of individual components, including numerous C12 branched alkanes that would co-elute in a one-dimensional GC separation. copernicus.org

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound, providing information about its molecular weight and fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) in Volatile Profiling

Electron ionization (EI) is a hard ionization technique that generates a wealth of fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint. The mass spectrum of an alkane is characterized by a series of fragment ions corresponding to the loss of alkyl radicals. For branched alkanes like this compound, fragmentation is favored at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. whitman.edu

The molecular ion peak ([M]⁺) for branched alkanes is often of low abundance or even absent. whitman.edu The fragmentation pattern of this compound would be expected to show prominent peaks corresponding to the stable carbocations formed by cleavage at the C2, C6, and C7 positions.

Table 2: Expected Major Fragment Ions for this compound in EI-MS

m/z (mass-to-charge ratio)Possible Fragment Structure
155[C₁₁H₂₃]⁺ (Loss of CH₃)
127[C₉H₁₉]⁺ (Loss of C₃H₇)
99[C₇H₁₅]⁺ (Loss of C₅H₁₁)
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The relative abundances of these ions would depend on the stability of the corresponding carbocations and radical species.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₂₆), HRMS can confirm its elemental composition by measuring its exact mass with a high degree of accuracy.

Table 3: Accurate Mass Data for this compound

IonElemental CompositionCalculated Exact Mass (Da)
[M]⁺C₁₂H₂₆170.20345
[M-CH₃]⁺C₁₁H₂₃155.17998
[M-C₂H₅]⁺C₁₀H₂₁141.16433

Note: The ability to measure masses with high accuracy (typically within 5 ppm) allows for the confident assignment of elemental compositions.

Advanced Sample Preparation and Enrichment Strategies

The effective analysis of this compound, especially at trace levels, often requires a preliminary sample preparation step to isolate and concentrate the analyte from the sample matrix.

Common techniques for the extraction and enrichment of volatile organic compounds like this compound include:

Purge-and-Trap (P&T): This is a dynamic headspace technique where an inert gas is bubbled through a liquid or solid sample, stripping the volatile compounds. These compounds are then trapped on a sorbent material, thermally desorbed, and introduced into the GC-MS system. cluin.org P&T is highly effective for the analysis of volatile alkanes in water and soil samples. researchgate.net

Headspace Analysis: In static headspace analysis, a sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample (the headspace). A portion of the headspace is then injected into the GC-MS. This technique is simpler than P&T and is suitable for a wide range of matrices. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a polymeric stationary phase. lmaleidykla.lt The fiber is exposed to the sample or its headspace, and the analytes adsorb to the coating. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed. SPME is a versatile and sensitive technique for the analysis of volatile and semi-volatile organic compounds in various environmental and biological samples. lmaleidykla.ltukm.my

The choice of sample preparation method depends on the sample matrix, the concentration of the analyte, and the required sensitivity of the analysis. For the analysis of this compound in complex matrices like soil or water, a combination of these enrichment techniques with high-resolution chromatography and mass spectrometry provides a powerful workflow for its accurate detection and quantification. oup.com

Headspace Solid-Phase Microextraction (HS-SPME) Optimizations

Headspace solid-phase microextraction is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. It integrates sampling, extraction, and concentration into a single step. The process involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis.

Optimization of HS-SPME parameters is critical for achieving maximum extraction efficiency and sensitivity. Key variables include the type of fiber coating, extraction temperature, and extraction time. mdpi.com

Fiber Selection: The choice of fiber coating depends on the polarity and molecular weight of the target analyte. For a nonpolar branched alkane like this compound, a nonpolar polydimethylsiloxane (B3030410) (PDMS) fiber or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is often effective. frontiersin.orgresearchgate.net The DVB/CAR/PDMS fiber is known for its ability to extract a wide range of volatile compounds. frontiersin.org

Extraction Temperature: Increasing the temperature of the sample enhances the vapor pressure of the analytes, facilitating their transfer into the headspace. However, excessively high temperatures can alter the sample matrix or affect the partitioning equilibrium. Optimal temperatures are typically determined experimentally, often in the range of 40–70°C. frontiersin.org

Extraction Time: The extraction time must be sufficient to allow the analyte to reach equilibrium or near-equilibrium between the sample, the headspace, and the fiber coating. Typical extraction times can range from 20 to 60 minutes. frontiersin.org

Due to a lack of specific published optimization studies for this compound, the following table provides an illustrative example of an HS-SPME optimization process for a similar volatile alkane.

ParameterRange StudiedOptimal ConditionRationale
Fiber Coating PDMS, PA, DVB/CAR/PDMSDVB/CAR/PDMSProvides broad-spectrum affinity for volatile and semi-volatile compounds.
Extraction Temp. 40 - 80 °C60 °CBalances analyte volatility with potential matrix degradation at higher temperatures.
Extraction Time 15 - 60 min45 minAllows for sufficient partitioning of the analyte to the fiber to approach equilibrium.
Salt Addition (NaCl) 0 - 3 g2 gIncreases the ionic strength of aqueous samples, reducing the solubility of nonpolar analytes and promoting their release into the headspace.
Desorption Time 2 - 5 min4 minEnsures complete transfer of the analyte from the SPME fiber to the GC injector.

This table is for illustrative purposes and shows a typical optimization workflow. Actual values would need to be determined experimentally for this compound.

Accelerated Solvent Extraction (ASE) for Diverse Sample Matrices

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a rapid and efficient technique for extracting organic compounds from solid and semi-solid samples. nih.gov It utilizes conventional solvents at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 1500 psi) to enhance extraction efficiency. nih.govusda.gov These conditions increase the solvating power of the solvent, improve diffusion rates, and disrupt solute-matrix interactions, leading to faster and more complete extractions compared to traditional methods like Soxhlet. nih.govusda.gov

Key parameters for ASE optimization include:

Solvent Choice: The solvent should have a high affinity for the target analyte. For nonpolar alkanes, solvents like hexane (B92381), acetone (B3395972), or a mixture of hexane and acetone are commonly used. gcms.cz

Temperature: Higher temperatures decrease solvent viscosity and increase its capacity to solubilize analytes. usda.gov

Pressure: High pressure keeps the solvent in a liquid state above its atmospheric boiling point, enabling the use of high temperatures for extraction. nih.gov

Static Cycles: Multiple static cycles, where the sample is exposed to fresh solvent, can ensure more exhaustive extraction.

The following table demonstrates typical ASE parameters that could be applied for the extraction of this compound from a soil matrix.

ParameterSettingRationale
Solvent Hexane:Acetone (1:1, v/v)A combination of nonpolar and polar solvents can efficiently extract a wide range of organic compounds from complex environmental matrices.
Temperature 120 °CEnhances extraction kinetics and solubility of the target analyte.
Pressure 1500 psiMaintains the solvent in a liquid state, allowing for efficient penetration of the sample matrix.
Static Time 10 minProvides sufficient time for the solvent to interact with the sample and dissolve the analyte.
Number of Cycles 2Using two cycles with fresh solvent ensures a more comprehensive extraction.
Rinse Volume 60% of cell volumeFlushes the extracted analytes from the cell into the collection vial.

This table presents a hypothetical method based on established principles for similar analytes. Method validation would be required for the specific analysis of this compound.

Integrated Analytical Platforms and Chemometric Approaches

Modern analytical challenges often involve complex datasets that require more than simple quantification. Integrating advanced separation techniques with powerful statistical tools allows for deeper insights into the chemical composition of samples.

Multivariate Statistical Analysis for Data Interpretation

When analyzing complex samples, this compound is often one of hundreds of volatile compounds detected. Multivariate statistical analysis provides methods to interpret these large, complex datasets. Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are powerful chemometric tools used for this purpose.

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method used to model the relationship between the chemical data (X-variables, e.g., compound abundances) and a predefined class membership (Y-variable, e.g., sample origin or type). It is particularly useful for identifying the specific variables (biomarkers) that are most important for discriminating between groups. In the context of this compound, PLS-DA could be used to identify if this compound, among others, is a key marker for distinguishing between different product formulations or contamination sources.

Development of Analytical Standards and Reference Materials for this compound

The accurate quantification of any chemical compound relies on the availability of high-purity analytical standards and reference materials. A certified reference material (CRM) is a substance with a well-characterized concentration and purity that is used to calibrate analytical instruments and validate methods.

For this compound (CAS No. 62184-16-1), the availability of a neat standard is essential for:

Compound Identification: Confirming the identity of the peak in a chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

Instrument Calibration: Creating a calibration curve by analyzing solutions of the standard at known concentrations to enable the accurate quantification of the compound in unknown samples.

Method Validation: Assessing method performance characteristics such as accuracy, precision, linearity, and limits of detection/quantification.

While a wide range of alkane standards is commercially available, the availability of specific, highly-branched isomers like this compound can be limited. Sourcing this compound from specialized chemical suppliers who can provide a certificate of analysis detailing its purity is a critical first step in developing a robust quantitative analytical method.

Chemical Synthesis and Transformational Pathways of 2,6,7 Trimethylnonane

Contemporary Synthetic Approaches to Branched Alkanes

The synthesis of precisely structured, highly branched alkanes like 2,6,7-trimethylnonane requires sophisticated catalytic strategies to control regioselectivity and stereoselectivity. General approaches often involve the assembly of smaller hydrocarbon building blocks or the isomerization of linear alkanes.

One of the primary industrial routes to branched alkanes is through the catalytic oligomerization of light olefins, followed by hydrogenation. While not specifically targeting this compound, the oligomerization of propene and butene mixtures over solid acid catalysts, such as zeolites or polymeric resins, can produce a range of highly branched C12 olefins. Subsequent hydrogenation of this olefin mixture yields a variety of saturated branched alkanes. The product distribution is highly dependent on the catalyst and reaction conditions, with the goal being to maximize the yield of isomers with desirable fuel properties. For instance, the oligomerization of isobutene and propene mixtures has been shown to yield highly branched C8 and C12 hydrocarbons. researchgate.net

Catalytic ApproachFeedstock ExamplesCatalyst ExamplesTypical Products
Oligomerization Propene, IsobuteneSolid Acids (e.g., H-ZSM-5, Amberlyst-36)Mixture of branched olefins (e.g., C8, C12 isomers)
Hydroisomerization n-DodecaneBifunctional (e.g., Pt/Zeolite Y)Mixture of branched dodecane (B42187) isomers

The synthesis of a specific stereoisomer of a highly branched alkane like this compound, which contains multiple chiral centers, necessitates the use of stereoselective synthetic methods. While direct stereoselective synthesis of this particular compound is not widely reported, general strategies in asymmetric synthesis can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the formation of new stereocenters.

For example, iterative cross-coupling reactions of chiral organoboron or organozinc reagents with appropriate alkyl halides can be a powerful tool for constructing complex acyclic molecules with high stereocontrol. The development of catalysts for the stereoselective alkylation of branched substrates is an active area of research that could pave the way for the targeted synthesis of specific trimethylnonane isomers.

Investigation of Chemical Reaction Mechanisms Involving Branched Alkanes

The reactivity of branched alkanes is fundamentally different from their linear counterparts, particularly in catalytic processes and combustion. The presence of tertiary carbon atoms, as in this compound, significantly influences the mechanisms of these reactions.

Hydroconversion, encompassing hydroisomerization and hydrocracking, of branched alkanes over zeolitic catalysts is a cornerstone of modern petroleum refining. The mechanism proceeds via a bifunctional pathway involving both metal and acid sites. The alkane is first dehydrogenated on a metal site to form an alkene, which then protonates on a Brønsted acid site to generate a carbenium ion intermediate. This carbenium ion can undergo skeletal rearrangement (isomerization) or β-scission (cracking).

For a highly branched alkane like this compound, the stability of the tertiary carbenium ions that can be formed facilitates both isomerization and cracking pathways. The product selectivity is strongly influenced by the pore structure of the zeolite catalyst. Large-pore zeolites, such as USY, can accommodate bulky branched molecules and their intermediates, favoring isomerization over cracking. In contrast, medium-pore zeolites may impose shape-selective constraints, leading to different product distributions. Studies on the hydrocracking of C8 to C12 alkanes on Pt/US-Y zeolites have provided detailed kinetic models based on elementary carbenium ion reactions. researchgate.net

ProcessKey IntermediatesFavored byPrimary Products
Hydroisomerization Secondary and Tertiary Carbenium IonsLarge-pore zeolites, moderate acidityIsomers of the feed alkane
Hydrocracking Tertiary Carbenium IonsHigh acidity, high temperatureSmaller alkanes and alkenes

The combustion and pyrolysis of highly branched alkanes are of great interest for understanding their performance as fuels. The presence of multiple methyl groups and tertiary C-H bonds in this compound would significantly influence its autoignition characteristics and sooting tendency.

Pyrolysis, or thermal cracking in the absence of oxygen, of branched alkanes also proceeds via free-radical mechanisms. The C-C bonds adjacent to tertiary or quaternary carbon atoms are typically weaker and more prone to cleavage, leading to a specific pattern of smaller alkane and alkene products.

Derivatization and Functionalization Strategies Applicable to Branched Alkanes

The chemical inertness of alkanes, including highly branched structures, makes their direct functionalization a significant chemical challenge. However, several strategies can be employed to introduce functional groups into these molecules.

One of the most common approaches is free-radical halogenation. This process, typically initiated by UV light, involves the abstraction of a hydrogen atom by a halogen radical, followed by reaction with a halogen molecule to form an alkyl halide. In the case of this compound, the selectivity of this reaction would favor the formation of tertiary halides due to the greater stability of the intermediate tertiary radical.

More advanced C-H activation/functionalization methods using transition metal catalysts are an area of intense research. These methods offer the potential for more selective and efficient derivatization of alkanes. For example, catalysts based on rhodium or palladium have been shown to mediate the borylation or oxidation of C-H bonds, providing a route to alcohols, ketones, or other functionalized derivatives. The regioselectivity of these reactions on a complex substrate like this compound would be a key challenge, with steric and electronic factors dictating the site of functionalization.

Functionalization MethodReagentsExpected Major Product on this compound
Free-Radical Halogenation Cl₂, UV light or Br₂, UV lightMixture of chlorinated/brominated isomers, with preference for tertiary positions
Catalytic C-H Oxidation Transition metal catalyst, oxidantMixture of alcohols/ketones, with selectivity depending on the catalyst
Catalytic C-H Borylation Iridium or Rhodium catalyst, borane (B79455) reagentBorylated isomers, providing a handle for further functionalization

Computational and Theoretical Chemistry of 2,6,7 Trimethylnonane

Quantum Mechanical Studies of Molecular Structure and Conformations

Quantum mechanics forms the bedrock of modern computational chemistry, offering a rigorous framework for understanding the electronic structure and energy of molecules. For a molecule like 2,6,7-trimethylnonane, with its numerous conformational possibilities, quantum mechanical calculations are indispensable for identifying the most stable arrangements and understanding the distribution of electrons within the molecule.

The ground state electronic structure of this compound can be determined using various quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that balances computational cost with accuracy, making it suitable for a molecule of this size. These calculations provide fundamental information such as the molecule's total energy, the energies and shapes of its molecular orbitals (HOMO and LUMO), and the distribution of electron density.

The electronic properties, such as the ionization potential and electron affinity, can be inferred from the energies of the frontier molecular orbitals. The calculated electrostatic potential map reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity towards other chemical species.

Illustrative Data Table: Calculated Ground State Properties of this compound (Representative Values)

PropertyCalculated ValueMethod/Basis Set
Ground State Energy-471. HartreeDFT/B3LYP/6-31G
HOMO Energy-10.5 eVDFT/B3LYP/6-31G
LUMO Energy1.5 eVDFT/B3LYP/6-31G
Dipole Moment~0.05 DebyeDFT/B3LYP/6-31G

Note: These values are representative and would be obtained from actual quantum mechanical calculations.

Once the optimized geometry of this compound is obtained from electronic structure calculations, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C-C stretching, and bending modes.

The predicted vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of this compound. This is an invaluable tool for interpreting experimental spectra and identifying the presence of this specific isomer in a mixture. Theoretical predictions can help in assigning the observed spectral bands to specific molecular motions. shu.ac.uk

Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
Asymmetric CH₃ Stretch~2960IR, Raman
Symmetric CH₃ Stretch~2870IR, Raman
CH₂ Scissoring~1465IR
C-C Skeletal Stretch800-1200Raman

Note: These are typical frequency ranges for the specified vibrational modes in branched alkanes.

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of multiple single bonds, this compound can adopt a vast number of different conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this complex conformational landscape. acs.orgacs.org In an MD simulation, the classical equations of motion are solved for all the atoms in the molecule over a period of time, providing a trajectory that describes the molecule's dynamic behavior.

By analyzing the MD trajectory, researchers can identify the most populated conformational states and the transitions between them. This provides insights into the flexibility of the molecule and the relative stabilities of its different shapes. Such studies have been performed on various branched alkanes to understand their conformational properties. acs.org

Illustrative Data Table: Conformational Analysis of this compound from a Molecular Dynamics Simulation

Dihedral AngleMost Populated State(s)Energy Barrier for Rotation (kcal/mol)
C5-C6 bondanti, gauche~3-5
C6-C7 bondgauche+, gauche-~4-6

Note: The values are illustrative and represent the type of data obtained from MD simulations on branched alkanes.

Reaction Pathway Modeling and Kinetic Parameter Prediction

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving this compound and predicting their kinetics. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The catalytic cracking of hydrocarbons is a crucial industrial process, and computational modeling can provide a detailed understanding of the underlying mechanisms. For this compound, theoretical studies can model its interaction with a catalyst surface, such as a zeolite. Quantum mechanical calculations can be used to determine the reaction pathways for processes like protonation, C-C bond cleavage, and hydride transfer.

These calculations can identify the most favorable reaction channels and the associated activation energies, providing insights into the selectivity of the catalyst and the distribution of products. Data-driven approaches are also being developed to model the catalytic cracking of hydrocarbons. researchgate.netfigshare.com

The oxidation of hydrocarbons is a complex process involving a multitude of radical chain reactions. onepetro.orgsandia.gov Computational methods are essential for unraveling the intricate network of reactions that occur during the oxidation of this compound. Theoretical studies can be used to calculate the thermochemical properties of the various radical species involved and the rate constants for the elementary reaction steps. d-nb.info

Quantum chemical calculations can be employed to investigate key reactions such as hydrogen abstraction by radicals, the addition of molecular oxygen to alkyl radicals, and the subsequent decomposition pathways of the resulting peroxy radicals. This detailed kinetic information is vital for developing accurate combustion models and for understanding the formation of pollutants.

Illustrative Data Table: Calculated Activation Energies for Key Steps in the Oxidation of a Branched Alkane

Reaction StepReactantsProductsCalculated Activation Energy (kcal/mol)
Hydrogen AbstractionC₁₂H₂₆ + •OHC₁₂H₂₅• + H₂O~1-3
Oxygen AdditionC₁₂H₂₅• + O₂C₁₂H₂₅OO•~0
IsomerizationC₁₂H₂₅OO••C₁₂H₂₄OOH~15-25

Note: These values are representative for branched alkanes and highlight the type of data generated through computational studies of hydrocarbon oxidation.

Environmental Distribution and Biogeochemical Cycling of 2,6,7 Trimethylnonane

Natural Occurrence and Anthropogenic Contributions in Diverse Environmental Matrices

2,6,7-Trimethylnonane is found in various environmental settings, primarily as a constituent of fossil fuels and their combustion byproducts. Its presence is a direct consequence of the chemical composition of crude oil and the processes it undergoes during refining and use.

Branched alkanes, including isomers of trimethylnonane, are significant components of crude oil. nih.govalmerja.net The specific concentration and distribution of these compounds can vary depending on the source of the crude oil. nih.gov During the refining process, these branched alkanes are partitioned into various petroleum products. Gasoline, for instance, is a complex mixture of hydrocarbons typically containing molecules with four to twelve carbon atoms (C4–C12), which includes the carbon range of this compound. wikipedia.org Similarly, diesel fuel and lubricating oils are known to contain a substantial fraction of branched and cyclic alkanes. copernicus.org While specific data for this compound is not always detailed in standard analyses, its presence as part of the C12 branched alkane fraction is expected in these products.

Below is an interactive data table summarizing the general composition of common petroleum products where this compound is likely to be present.

The combustion of hydrocarbon fuels in internal combustion engines is a major source of various volatile organic compounds (VOCs) in the atmosphere. copernicus.orgresearchgate.net Exhaust emissions from both gasoline and diesel vehicles contain a complex mixture of unburned fuel, incomplete combustion products, and reaction byproducts. nih.govnih.gov Alkanes are a significant fraction of these emissions. nih.gov While detailed speciation of all hydrocarbon isomers in vehicle exhaust is challenging, the presence of C9-C12 alkanes has been documented. researchgate.net Therefore, this compound is expected to be present in vehicular emissions as a component of unburned fuel and its byproducts. The composition of these emissions can be influenced by factors such as engine type, operating conditions, and the specific formulation of the fuel. nih.gov

Bitumen, a heavy residue from the distillation of crude oil, is a complex mixture of hydrocarbons and other organic compounds. nih.gov It is commonly separated into fractions based on polarity, including saturates, aromatics, resins, and asphaltenes. nih.govtuwien.at The saturate fraction is composed of straight-chain (n-alkanes) and branched-chain (iso-alkanes) aliphatic hydrocarbons. nih.gov Analysis of bitumen has confirmed the presence of a wide range of these saturated hydrocarbons. researchgate.net Given that this compound falls into the category of branched alkanes, it is a likely constituent of the saturate fraction of bitumen and other similar geochemical materials like kerogen.

Biotransformation and Biodegradation Pathways of Branched Alkanes

The environmental persistence of this compound is largely determined by its susceptibility to microbial degradation. While branched alkanes are generally more resistant to biodegradation than their linear counterparts, numerous microorganisms have evolved enzymatic machinery to break down these complex molecules. nih.govmdpi.com

The microbial metabolism of branched alkanes like this compound typically proceeds through aerobic or anaerobic pathways, with the initial activation of the hydrocarbon being the critical step.

Aerobic Degradation: In the presence of oxygen, the initial step in the degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by oxygenase enzymes. mdpi.comnih.gov For branched alkanes, this is often carried out by alkane hydroxylases, such as those belonging to the AlkB family, and cytochrome P450 monooxygenases. nih.govquora.com These enzymes introduce a hydroxyl group onto the alkane chain, converting it to an alcohol. This initial hydroxylation is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter central metabolic pathways like β-oxidation. hw.ac.uk Certain bacteria, such as those from the genus Alcanivorax, are known to be particularly efficient at degrading branched alkanes. nih.gov

Anaerobic Degradation: Under anoxic conditions, a different strategy is employed. One of the primary mechanisms for the anaerobic activation of alkanes is the addition of the hydrocarbon to a fumarate molecule. researchgate.net This reaction is catalyzed by the enzyme alkylsuccinate synthase (ass). This process has been observed for C9 to C12 n-alkanes and is a potential pathway for the degradation of branched isomers as well. researchgate.netnih.gov

The table below provides an overview of the key enzymes involved in the microbial degradation of branched alkanes.

The movement and persistence of this compound in the environment are governed by a combination of physical, chemical, and biological processes. cdc.govresearchgate.net

In Terrestrial Ecosystems: When released into soil, the fate of this compound is primarily influenced by sorption, volatilization, and biodegradation. Due to its hydrophobic nature, it will tend to sorb to organic matter in the soil, which can limit its mobility. mdpi.comfrontiersin.org The extent of sorption is dependent on soil properties such as organic carbon content, clay content, and pH. scielo.brawsjournal.org Volatilization from the soil surface to the atmosphere can also be a significant transport pathway, particularly for a compound with a relatively high vapor pressure. In the atmosphere, it can undergo photo-oxidation reactions. copernicus.org Biodegradation, as discussed previously, is a key process for its ultimate removal from the soil environment.

Atmospheric Chemistry and Organic Aerosol Formation Potential of Branched Hydrocarbons

Branched alkanes, such as this compound, are significant components of anthropogenic and biogenic volatile organic compound (VOC) emissions, and their atmospheric oxidation contributes to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. The atmospheric chemistry of branched hydrocarbons is complex, with their potential to form organic aerosols being influenced by their molecular structure.

The initiation of the atmospheric oxidation of branched alkanes, including this compound, predominantly occurs through reactions with the hydroxyl radical (OH) during the day, and to a lesser extent, with the nitrate radical (NO3) at night. This initial reaction involves the abstraction of a hydrogen atom from a carbon-hydrogen bond, leading to the formation of an alkyl radical (R•). The position of the hydrogen abstraction is crucial, with tertiary C-H bonds being more susceptible to abstraction than secondary or primary C-H bonds due to lower bond dissociation energies. In the case of this compound, hydrogen abstraction can occur at various positions, leading to a mixture of alkyl radical isomers.

Following their formation, alkyl radicals react rapidly with molecular oxygen (O2) to form alkyl peroxy radicals (RO2•). The subsequent fate of these peroxy radicals is critical in determining the formation of condensable vapors that lead to SOA. In the presence of nitrogen oxides (NOx), RO2• radicals can react with nitric oxide (NO) to form alkoxy radicals (RO•) or organic nitrates (RONO2). Alkoxy radicals can undergo further reactions, including isomerization (intramolecular hydrogen shifts) or decomposition (C-C bond cleavage). These pathways can lead to the formation of a variety of oxygenated volatile organic compounds (OVOCs), such as aldehydes, ketones, and alcohols, as well as lower volatility products that can partition into the aerosol phase.

The molecular structure of branched alkanes plays a significant role in their potential to form SOA. acs.orgnih.gov Generally, for a given carbon number, branched alkanes exhibit lower SOA mass yields compared to linear and cyclic alkanes. acs.org This is attributed to the higher likelihood of fragmentation in the intermediate alkoxy radicals, which leads to the formation of more volatile products that are less likely to partition to the aerosol phase. copernicus.org The position of the methyl branches on the carbon backbone also influences the SOA yield. acs.org

Studies investigating the oxidation of various branched alkanes have provided insights into the range of SOA yields that can be expected. While specific data for this compound is not available, the general findings for other branched alkanes can be used to infer its potential behavior.

Precursor Alkane TypeCarbon NumberSOA Mass Yield Range (%)
Branched AlkanesC10 - C175 - 8

Note: SOA yields are dependent on experimental conditions such as NOx levels and organic aerosol mass concentration.

The chemical composition of SOA formed from branched alkanes is a complex mixture of multifunctional compounds. tandfonline.com Proposed first-generation products that contribute to SOA mass include alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. tandfonline.com The 1,4-hydroxycarbonyls and dihydroxycarbonyls can undergo further reactions in the particle phase, such as isomerization to form cyclic hemiacetals, which can then dehydrate to form volatile dihydrofurans. tandfonline.com

Occurrence and Significance of 2,6,7 Trimethylnonane in Biological Systems

Identification in Plant Extracts and Natural Products (e.g., Pterocarpus erinaceus heartwood oil)

A thorough review of scientific literature did not yield any studies that have identified 2,6,7-trimethylnonane in the essential oil of Pterocarpus erinaceus heartwood or other plant extracts. While the analysis of volatile compounds from natural plant products is a common practice for identifying aromatic and bioactive constituents, this compound has not been reported as a component in these matrices.

Volatile Organic Compound (VOC) Profiling in Food Systems

The study of volatile organic compounds is crucial for understanding the aroma, flavor, and quality of food products. However, the specific compound this compound is not documented as a significant contributor in the available research on the food systems specified.

Characterization in Dry-Cured Products (e.g., Tuna)

The complex aromatic profiles of dry-cured products, such as tuna, are formed through processes like lipid oxidation and microbial activity, which generate a wide array of volatile organic compounds. nih.gov These compounds, including various alkanes, aldehydes, and alcohols, are responsible for the final flavor characteristics of the cured product. nih.gov Despite detailed VOC fingerprinting of dry-cured tuna throughout its manufacturing process, published research does not list this compound among the identified compounds. nih.govgoogleapis.com

Role in Aromatic Profiles of Agricultural Products (e.g., Aromatic Rice Cultivars)

Aromatic rice varieties are distinguished by a complex mixture of volatile compounds that create their unique scents, with 2-acetyl-1-pyrroline being the most famous contributor. xiahepublishing.comingenieria-analitica.com Comprehensive metabolomic studies have been conducted to identify the full spectrum of VOCs that differentiate various rice cultivars. ingenieria-analitica.com These analyses have identified numerous alkanes and other volatile metabolites; however, this compound has not been identified as a differentiating volatile compound in the aromatic profiles of the studied rice cultivars. ingenieria-analitica.com

Metabolomic Investigations in Microorganisms and Lower Eukaryotes (e.g., Ophiocordyceps sinensis, Euglena gracilis)

Metabolomic studies of microorganisms and lower eukaryotes are essential for understanding their biochemical pathways and identifying potential bioactive compounds.

Investigations into the volatile components of the fungus Ophiocordyceps sinensis, a valued ingredient in traditional medicine, have identified a diverse range of alkanes that characterize its metabolic profile. nih.goveuropa.eu However, based on available scientific literature, this compound is not among the reported volatile compounds for this fungus. nih.goveuropa.eu

Similarly, research on the microalga Euglena gracilis, which is studied for its nutritional and biofuel applications, has characterized its metabolic responses to various conditions, including changes in its lipid and phenolic compound profiles. There is currently no evidence in published studies to suggest the presence of this compound as part of its metabolome.

Detection in Exhaled Breath and its Implications in Breathomics Research

Breathomics, the analysis of volatile organic compounds in exhaled breath, is an emerging field for non-invasive disease diagnosis. Human breath contains thousands of VOCs that originate from metabolic processes within the body, and changes in their composition can serve as biomarkers for various pathological conditions. While numerous alkanes have been identified in exhaled breath, a review of the current literature on breath analysis and breathomics finds no specific mention of this compound as a detected biomarker.

Applications and Industrial Relevance of 2,6,7 Trimethylnonane Research

Role in Advanced Fuel Formulations and Surrogate Mixture Development (e.g., Alcohol-to-Jet Fuels)

The development of advanced fuels, including sustainable aviation fuels (SAFs) like those derived from alcohol-to-jet (ATJ) processes, heavily relies on the inclusion of branched alkanes (iso-alkanes). These compounds are prized for their desirable combustion properties, such as higher octane (B31449) numbers and lower freezing points, which are critical for fuel performance and efficiency.

In the formulation of surrogate fuels—simplified mixtures of a few key components designed to emulate the complex behavior of real fuels like jet fuel—highly branched alkanes are essential. For instance, compounds such as iso-octane (2,2,4-trimethylpentane) and iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) are frequently used to represent the branched alkane fraction of conventional and alternative fuels. These surrogates are crucial for computational modeling and experimental studies of fuel combustion and emissions.

Despite the general importance of highly branched C12 alkanes in fuel science, there is no specific research detailing the use or evaluation of 2,6,7-trimethylnonane as a component in advanced fuel formulations or surrogate mixtures. The scientific focus has instead been on other isomers that are either more prevalent in fuel streams or possess more extensively characterized properties.

The table below illustrates typical components used in jet fuel surrogate mixtures, showcasing the types of compounds commonly selected for their representative properties.

Compound ClassExample CompoundChemical FormulaRole in Surrogate Mixture
n-Alkanesn-DodecaneC₁₂H₂₆Represents the linear paraffinic fraction, influencing viscosity and cetane number.
Iso-AlkanesIso-octaneC₈H₁₈Represents the branched paraffinic fraction, enhancing anti-knock properties.
Cyclo-AlkanesMethylcyclohexaneC₇H₁₄Represents the naphthenic fraction, impacting density and energy content.
AromaticsTolueneC₇H₈Represents the aromatic fraction, affecting sooting tendency and material compatibility.

Utility as a Reference Standard in Analytical Method Development

In analytical chemistry, reference standards are compounds of known purity and concentration used to calibrate instruments, validate analytical methods, and quantify the components of a sample. For the analysis of hydrocarbons, a wide array of linear and branched alkanes are utilized as standards, particularly in chromatographic techniques like gas chromatography (GC).

These standards are essential for determining the retention times and response factors of various hydrocarbons, enabling the accurate identification and quantification of components in complex mixtures such as petroleum products. While numerous alkane isomers are commercially available and used for these purposes, this compound is not commonly cited or utilized as a reference standard in the development of analytical methods for fuels or other industrial products. Analytical laboratories and researchers typically rely on a well-established set of reference compounds that are either representative of the sample matrix or are readily available in high purity.

Contributions to Understanding Hydrocarbon Composition in Complex Industrial Streams

The detailed characterization of hydrocarbon composition in complex industrial streams, such as crude oil fractions, synthetic fuels, and chemical feedstocks, is critical for process optimization, quality control, and environmental monitoring. Advanced analytical techniques, including comprehensive two-dimensional gas chromatography (GCxGC), are employed to separate and identify the thousands of individual compounds present in these mixtures.

Through such analyses, various isomers of branched alkanes are identified and quantified, providing valuable information about the origin, processing history, and properties of the industrial stream. However, within the extensive body of research on the detailed hydrocarbon analysis of such streams, this compound is not reported as a significant or commonly identified component. The focus of such studies is typically on the more abundant or impactful isomers that influence the bulk properties of the material.

Future Research Perspectives and Interdisciplinary Directions for 2,6,7 Trimethylnonane

Integration of Multi-Omics Data for Comprehensive Biological Contextualization

Understanding the biological relevance of 2,6,7-trimethylnonane necessitates a holistic approach that integrates various "omics" disciplines. While specific multi-omics studies on this compound are not yet prevalent, the framework for such research is well-established within the broader context of hydrocarbon microbiology. nih.govfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how biological systems, particularly microorganisms, interact with this compound. nih.gov

Future research could focus on hydrocarbon-degrading microbial communities. nih.gov By exposing such communities to this compound as a sole carbon source, researchers can employ multi-omics techniques to elucidate the metabolic pathways involved in its degradation. nih.govfrontiersin.org

Key research questions to be addressed using a multi-omics approach include:

Genomics: Identifying the specific genes and microbial species responsible for the biodegradation of this compound. frontiersin.org

Transcriptomics: Analyzing the gene expression profiles of microorganisms in the presence of this compound to understand the regulatory networks that are activated.

Proteomics: Identifying the specific enzymes and proteins that are upregulated during the breakdown of this compound, providing direct evidence of the catalytic machinery involved. researchgate.netnih.gov

Metabolomics: Characterizing the intermediate and final metabolic products of this compound degradation, offering a complete picture of the biochemical transformation.

The integration of these datasets will be crucial for building comprehensive models of the biological fate of this compound in various environments. nih.gov

Table 1: Application of Multi-Omics in the Study of this compound

Omics DisciplineResearch FocusExpected Outcomes
Genomics Identification of catabolic genes and microbial consortia.A catalog of genes and organisms capable of metabolizing this compound.
Transcriptomics Analysis of gene expression in response to the compound.Understanding of the regulatory mechanisms controlling degradation pathways.
Proteomics Identification of key enzymes in the degradation pathway.Direct evidence of the proteins involved in the biochemical breakdown. researchgate.netnih.gov
Metabolomics Characterization of metabolic intermediates and byproducts.A detailed map of the metabolic fate of this compound.

Development of Novel Catalytic Systems for Sustainable and Selective Hydrocarbon Transformations

The synthesis of specific branched alkanes like this compound with high selectivity and under sustainable conditions presents a significant challenge. researchgate.net Future research in catalysis will be pivotal in developing novel systems for the targeted synthesis and transformation of such hydrocarbons.

Current approaches often involve processes like isomerization and cracking of larger hydrocarbons. researchgate.net The development of catalysts that can selectively produce this compound from renewable feedstocks or other hydrocarbon sources is a key area for future investigation. This includes the design of catalysts that can control the branching patterns of alkanes. researchgate.net

Areas for future catalytic research include:

Shape-Selective Zeolites: Designing zeolites with specific pore structures that favor the formation of the desired trimethylnonane isomer.

Bifunctional Catalysts: Developing catalysts with both acidic and metallic sites to control isomerization and hydrogenation/dehydrogenation steps.

Biocatalysis: Exploring the use of enzymes from hydrocarbon-degrading microorganisms for the selective synthesis or modification of branched alkanes.

The overarching goal is to move away from traditional, energy-intensive processes towards more sustainable and selective catalytic transformations.

Advanced Modeling and Machine Learning Approaches for Structure-Property-Reactivity Relationships

Computational modeling and machine learning are becoming indispensable tools in chemical research. researchgate.netnih.govkaust.edu.sa For this compound, these approaches can be used to predict its physical and chemical properties, as well as its reactivity in various chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound with its properties and biological activities. acs.org Machine learning algorithms, such as artificial neural networks and support vector regression, can be trained on datasets of known hydrocarbon properties to predict the properties of this compound with high accuracy. acs.orgarxiv.org

Future research in this area will likely involve:

Development of predictive models: Creating robust models for properties such as boiling point, viscosity, and enthalpy of formation. nih.gov

Reactivity modeling: Simulating the chemical reactions of this compound, such as its oxidation or catalytic transformation. acs.orgnasa.gov

Integration with experimental data: Combining computational predictions with experimental results to refine models and gain deeper insights into the behavior of this compound.

These computational tools will accelerate the design of new materials and processes involving branched alkanes. nih.gov

Table 2: Advanced Modeling Applications for this compound

Modeling ApproachApplicationPotential Impact
Machine Learning Prediction of physical and thermodynamic properties. researchgate.netkaust.edu.saRapid screening and characterization without extensive experimentation.
Molecular Dynamics Simulation of interactions with biological membranes or catalytic surfaces.Understanding of biological transport and catalytic mechanisms at the molecular level.
Quantum Chemistry Calculation of reaction pathways and transition states.Elucidation of reaction mechanisms and prediction of reactivity.

Emerging Analytical Techniques for Trace-Level Detection and Isomeric Differentiation

The accurate detection and quantification of this compound, especially at trace levels and in complex mixtures, requires advanced analytical techniques. nih.goviwaponline.comsepscience.com Differentiating it from its other isomers is a significant analytical challenge. tennessee.edu

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the detailed analysis of complex hydrocarbon mixtures. dlr.deifpenergiesnouvelles.frwikipedia.org By employing two columns with different separation mechanisms, GC×GC can achieve superior resolution and separation of isomers compared to conventional GC. dlr.dewikipedia.org Coupling GC×GC with mass spectrometry (MS) provides an even more powerful tool for the confident identification and quantification of individual isomers. researchgate.netresearchgate.net

Future research will focus on:

Method development for GC×GC: Optimizing column combinations and operating conditions for the specific separation of trimethylnonane isomers.

Advanced Mass Spectrometry Techniques: Utilizing techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) to aid in the structural elucidation and differentiation of isomers. lcms.czyoutube.com

Sample Preparation: Developing novel and efficient sample preparation methods for the extraction and preconcentration of this compound from various matrices, such as environmental and biological samples. researchgate.net

These advancements will be crucial for environmental monitoring, biomarker discovery, and quality control in industrial processes involving branched alkanes.

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 2,6,7-trimethylnonane, and how does its branched structure influence its physicochemical properties?

  • Methodological Answer : The IUPAC name follows substituent numbering rules: the longest carbon chain (nonane) is prioritized, with methyl groups at positions 2, 6, and 7. Alphabetization is not required as all substituents are methyl . The branching reduces symmetry, leading to lower melting points compared to linear alkanes. Key physicochemical properties include a density of 0.754 g/cm³ and boiling point of 216.8°C (760 mmHg) .

Q. What standard laboratory methods are used to synthesize this compound?

  • Methodological Answer : Common approaches include acid-catalyzed alkylation of shorter alkanes or Grignard reactions with halogenated precursors. For example, coupling 2-methylnonane with methyl halides using Lewis acids (e.g., AlCl₃) under controlled temperatures (40–60°C) can yield the target compound. Purity is ensured via fractional distillation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Resolves isomers by retention time and mass fragmentation patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions via splitting patterns and chemical shifts (e.g., δ 0.8–1.5 ppm for methyl protons) .
  • IR Spectroscopy : Detects C-H stretching (2850–2960 cm⁻¹) and bending vibrations (1375–1475 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model steric effects and electron distribution. Tools like Gaussian or ORCA calculate bond dissociation energies (BDEs) and transition states for reactions (e.g., oxidation). Comparative studies with linear alkanes reveal higher stability due to reduced steric strain in branched structures .

Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., enthalpy of combustion) for this compound?

  • Methodological Answer : Calorimetric data validation using high-purity standards (≥99.5%) and cross-referencing with databases like NIST Chemistry WebBook. Discrepancies often arise from isomeric impurities; advanced chromatography (e.g., HPLC with chiral columns) isolates the target compound .

Q. How can chromatographic techniques be optimized to isolate this compound from isomeric mixtures?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 80:20 v/v). Retention times vary by branching: this compound elutes later than linear isomers due to hydrophobic interactions. Confirm purity via GC-MS and NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.